

A Comparative Study of the Dyeing Properties of Sodium Picramate Derivatives

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Compound of Interest

Compound Name: Sodium picramate

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This guide provides an objective comparison of the dyeing properties of **Sodium Picramate** and its synthesized derivatives. The information presented is supported by established experimental protocols and data, offering insights into how structural modifications can influence dye performance on protein-based substrates such as hair and wool.

Introduction

Sodium picramate, the sodium salt of picramic acid (2-amino-4,6-dinitrophenol), is a well-known direct dye, particularly recognized for its application in hair colorants, often in conjunction with henna.[1][2] Its molecular structure, featuring nitro and amino groups on a phenolic ring, is responsible for its color and dyeing capabilities.[3] To explore the potential for a broader color palette and improved dyeing characteristics, various derivatives of **sodium picramate** can be synthesized. This guide focuses on a comparative analysis of N-alkyl derivatives of picramic acid, which can be prepared through the reaction of picramic acid with alkyl halides in an alkaline medium.[4] The introduction of different alkyl groups is hypothesized to alter the steric and electronic properties of the dye molecule, thereby influencing its shade, affinity for the substrate, and fastness properties.

Comparative Analysis of Dyeing Properties

The dyeing performance of **Sodium Picramate** and its N-alkyl derivatives was evaluated on wool fabric. The following tables summarize the key dyeing properties, offering a comparative

overview of their performance.

Table 1: Physical and Spectral Properties of **Sodium Picramate** and its Derivatives

Compound	Derivative Name	Molecular Formula	Molecular Weight (g/mol)	Appearance	λ_{max} (nm)
SP-00	Sodium Picramate	$\text{C}_6\text{H}_4\text{N}_3\text{NaO}_5$	221.10	Dark Red Powder	480
SP-01	Sodium N-methylpicramate	$\text{C}_7\text{H}_6\text{N}_3\text{NaO}_5$	235.13	Reddish-Brown Powder	485
SP-02	Sodium N-ethylpicramate	$\text{C}_8\text{H}_8\text{N}_3\text{NaO}_5$	249.15	Brown Powder	488
SP-03	Sodium N-propylpicramate	$\text{C}_9\text{H}_{10}\text{N}_3\text{NaO}_5$	263.18	Dark Brown Powder	490
SP-04	Sodium N-hydroxyethylpicramate	$\text{C}_8\text{H}_8\text{N}_3\text{NaO}_6$	265.15	Deep Red Powder	495

Table 2: Comparative Dyeing Properties on Wool Fabric

Compound	Color/Shade on Wool	Dye Uptake/Exhaustion (%)	Colorfastness to Washing (Grade 1-5)	Colorfastness to Light (Grade 1-8)
SP-00	Reddish-Orange	85	3-4	4
SP-01	Reddish-Brown	88	4	4-5
SP-02	Brown	90	4	5
SP-03	Dark Brown	92	4-5	5
SP-04	Deep Red	95	4-5	5-6

Experimental Protocols

Synthesis of a Representative Derivative: Sodium N-ethylpicramate (SP-02)

This protocol describes the synthesis of Sodium N-ethylpicramate by the N-alkylation of picramic acid.

Materials:

- Picramic acid
- Bromoethane
- Potassium carbonate
- Methoxyethanol
- Water
- Sodium hydroxide solution (2N)
- Diethyl ether
- Hydrochloric acid (concentrated)

- Magnesium sulfate

Procedure:

- In an autoclave, combine 2.0 g (10 mmol) of picramic acid, 4.36 g (40 mmol) of bromoethane, and 2.76 g (20 mmol) of potassium carbonate with 50 ml of methoxyethanol.
[4]
- Heat the reaction mixture to 120°C for 7 hours.[4]
- After cooling, add 450 ml of water and 20 ml of 2N sodium hydroxide solution to the reaction mixture.
- Extract the aqueous phase with diethyl ether to remove unreacted starting materials.
- Acidify the aqueous phase with concentrated hydrochloric acid.
- Extract the acidified aqueous phase again with diethyl ether.
- Wash the ether phase with water and dry it over magnesium sulfate.
- Evaporate the solvent to obtain the N-ethylpicramic acid derivative.
- Neutralize with a stoichiometric amount of sodium hydroxide to yield Sodium N-ethylpicramate.

Dyeing of Wool Fabric

This protocol details the exhaust dyeing method used to apply the synthesized dyes to wool fabric.

Materials:

- Scoured wool fabric
- Synthesized dye (SP-00, SP-01, SP-02, SP-03, or SP-04)
- Sodium sulfate

- Acetic acid

- Water

Procedure:

- Prepare a dyebath with a liquor ratio of 40:1.
- Add 2% dye on the weight of fabric (owf).
- Add 10 g/L of sodium sulfate as a leveling agent.
- Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.
- Introduce the wool fabric into the dyebath at 40°C.
- Raise the temperature to the boil (100°C) at a rate of 2°C/minute.
- Continue dyeing at the boil for 60 minutes.
- Cool the dyebath to 50°C.
- Remove the dyed fabric, rinse thoroughly with cold water, and air dry.

Evaluation of Dyeing Properties

1. Dye Exhaustion Measurement: The percentage of dye exhaustion (%E) is determined spectrophotometrically.

Procedure:

- Prepare a calibration curve for each dye using a UV-Vis spectrophotometer at the wavelength of maximum absorption (λ_{max}).
- Measure the absorbance of the dyebath solution before and after the dyeing process.
- Calculate the dye exhaustion using the following formula: $\%E = [(C_0 - C_1) / C_0] \times 100$ Where:
 - C_0 is the initial concentration of the dye in the dyebath.

- C_1 is the final concentration of the dye in the dyebath after dyeing.

2. Colorfastness to Washing: The colorfastness to washing is assessed according to the ISO 105-C06 standard.

Procedure:

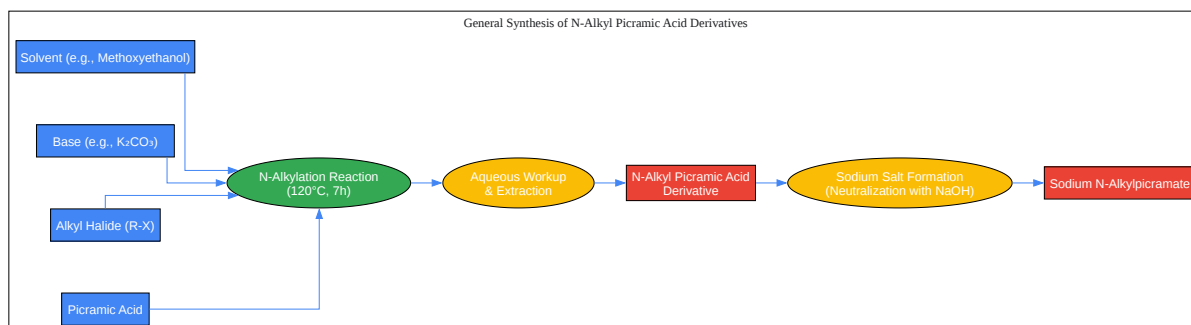
- Prepare a composite specimen by stitching the dyed wool sample between two undyed fabrics (one cotton and one wool).
- Wash the specimen in a suitable apparatus (e.g., a Launder-Ometer) with a standard soap solution at 40°C for 30 minutes.
- Rinse the specimen thoroughly and dry it in air.
- Evaluate the change in color of the dyed fabric and the staining of the adjacent undyed fabrics using the respective grey scales (1 for poor, 5 for excellent).

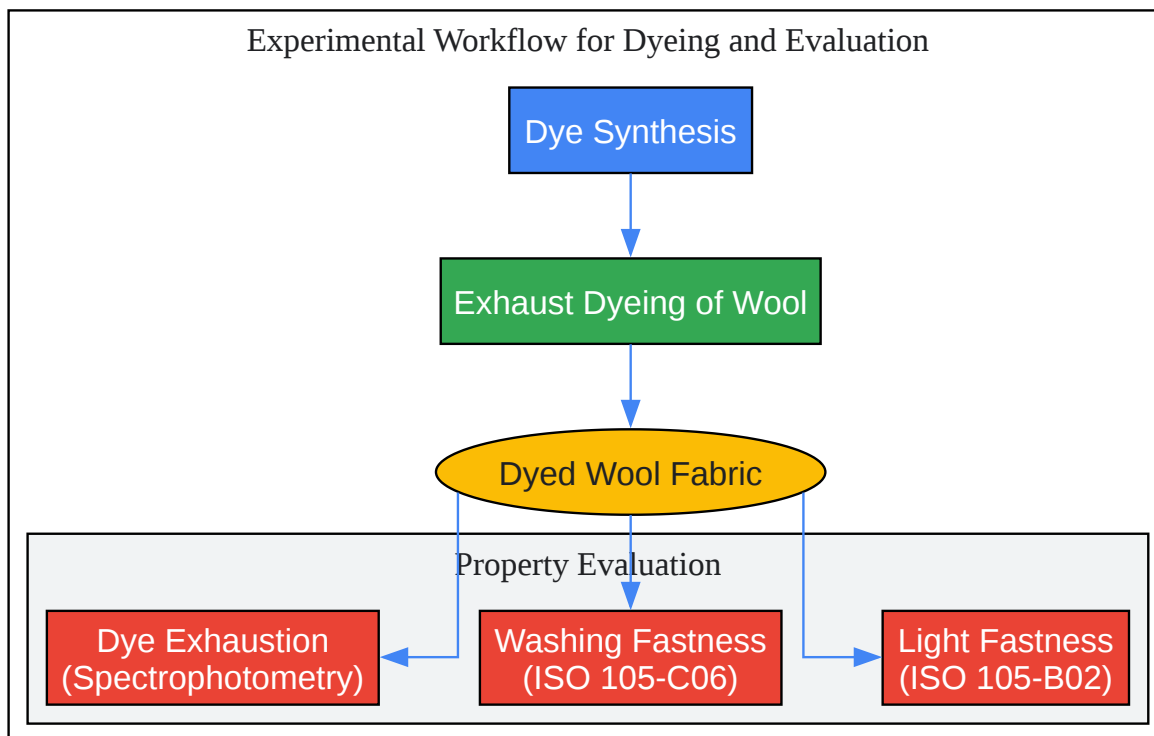
3. Colorfastness to Light: The colorfastness to light is determined based on the ISO 105-B02 standard.

Procedure:

- Expose the dyed fabric samples to a xenon arc lamp, which simulates natural sunlight, under controlled conditions of temperature and humidity.
- Simultaneously expose a set of blue wool standards (rated 1 to 8).
- Compare the fading of the dyed samples with that of the blue wool standards.
- The lightfastness rating is the number of the blue wool standard that shows similar fading to the test specimen.

Visualizations





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